![molecular formula C10H14OS B2822973 [4-(Propan-2-yloxy)phenyl]methanethiol CAS No. 1384864-93-0](/img/structure/B2822973.png)
[4-(Propan-2-yloxy)phenyl]methanethiol
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Overview
Description
[4-(Propan-2-yloxy)phenyl]methanethiol: is an organic compound with the molecular formula C10H14OS and a molecular weight of 182.29 g/mol . It is also known by its IUPAC name, (4-isopropoxyphenyl)methanethiol . This compound is characterized by the presence of a phenyl ring substituted with a methanethiol group and an isopropoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Propan-2-yloxy)phenyl]methanethiol typically involves the reaction of 4-hydroxybenzyl alcohol with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yloxy)benzyl alcohol . This intermediate is then treated with thionyl chloride to form the corresponding chloride , which is subsequently reacted with sodium hydrosulfide to yield this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Propan-2-yloxy)phenyl]methanethiol can undergo oxidation reactions to form or .
Reduction: The compound can be reduced to form or .
Substitution: It can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like or are used under basic conditions.
Major Products:
- Various substituted products from nucleophilic substitution reactions.
Disulfides: and from oxidation.
Thiols: from reduction.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Thiol compounds are known for their antioxidant capabilities. [4-(Propan-2-yloxy)phenyl]methanethiol can potentially scavenge free radicals, thus offering protective effects against oxidative stress-related diseases. Research indicates that thiols play a crucial role in cellular defense mechanisms by neutralizing reactive oxygen species (ROS) .
Drug Development
The compound's structural features suggest potential applications in drug design. Its ability to form stable complexes with metal ions can be exploited in developing drugs targeting metal-dependent enzymes. For instance, studies have shown that modifying thiol groups can enhance the bioavailability and efficacy of pharmacological agents .
Case Study: Opioid Receptor Modulation
Recent studies have evaluated the effects of thiol-containing compounds on opioid receptors, revealing that modifications to the thiol group can influence receptor binding affinity and selectivity. This suggests that this compound could be a candidate for developing new analgesics with fewer side effects compared to existing opioids .
Material Science
Polymer Synthesis
Thiol compounds are pivotal in synthesizing polymers through thiol-ene click chemistry, which allows for the formation of robust materials with tailored properties. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability due to its cross-linking ability .
Case Study: Development of Smart Materials
Research has demonstrated that incorporating this compound into smart polymers leads to materials that respond to environmental stimuli such as temperature and pH changes. These materials have potential applications in drug delivery systems and responsive coatings .
Cosmetic Formulations
Skin Care Applications
Due to its antioxidant and skin-conditioning properties, this compound is being explored for use in cosmetic formulations aimed at improving skin health. Its ability to enhance moisture retention and provide a protective barrier against environmental stressors makes it a valuable ingredient in creams and lotions .
Case Study: Moisturizing Cream Formulation
A study evaluated the effectiveness of a moisturizing cream containing this compound, demonstrating significant improvements in skin hydration levels compared to control formulations. The results indicated that the compound not only improved moisture retention but also enhanced skin barrier function .
Data Tables
Application Area | Key Properties | Potential Benefits |
---|---|---|
Medicinal Chemistry | Antioxidant, metal chelation | Disease prevention, drug efficacy |
Material Science | Cross-linking agent | Enhanced mechanical properties |
Cosmetic Formulations | Moisturizing, skin conditioning | Improved skin hydration and protection |
Mechanism of Action
The mechanism of action of [4-(Propan-2-yloxy)phenyl]methanethiol involves its interaction with biological targets through its thiol group. This group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function . The isopropoxy group may also contribute to the compound’s lipophilicity , enhancing its ability to cross biological membranes .
Comparison with Similar Compounds
- 4-(Methoxyphenyl)methanethiol
- 4-(Ethoxyphenyl)methanethiol
- 4-(Butoxyphenyl)methanethiol
Uniqueness:
- The presence of the isopropoxy group in [4-(Propan-2-yloxy)phenyl]methanethiol distinguishes it from other similar compounds, potentially offering different reactivity and biological activity .
- The combination of the thiol and isopropoxy groups provides unique chemical properties and applications in various fields.
Biological Activity
[4-(Propan-2-yloxy)phenyl]methanethiol, with the CAS number 1384864-93-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
IUPAC Name: this compound
Molecular Formula: C12H16O2S
Molecular Weight: 224.32 g/mol
The compound features a phenolic structure with a propan-2-yloxy group and a thiol (-SH) functional group, which are significant for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antioxidant Activity: The thiol group can donate electrons, acting as an antioxidant by neutralizing free radicals.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation: It has the potential to modulate receptors linked to various physiological processes, including pain and inflammation.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
-
Antimicrobial Activity:
- Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. The presence of the thiol group is believed to enhance this activity by disrupting bacterial cell membranes.
-
Anti-inflammatory Effects:
- Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
-
Cytotoxicity:
- Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
Several case studies have explored the biological effects of compounds structurally related to this compound:
- Case Study 1: A study investigated the antimicrobial properties of similar thiophenols against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth, attributed to membrane disruption caused by the thiol group.
- Case Study 2: An anti-inflammatory model using lipopolysaccharide (LPS)-stimulated macrophages showed that derivatives of this compound reduced nitric oxide production, suggesting a pathway for therapeutic application in inflammatory diseases.
Research Findings
Recent research highlights the following findings regarding this compound:
Properties
IUPAC Name |
(4-propan-2-yloxyphenyl)methanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-8(2)11-10-5-3-9(7-12)4-6-10/h3-6,8,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKJKYUVKAESIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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